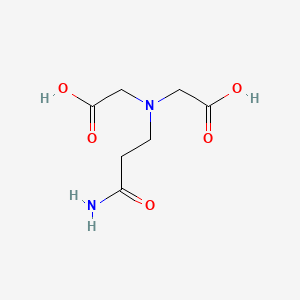
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is a synthetic compound that belongs to the family of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a unique side chain that includes an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- typically involves the reaction of glycine with specific reagents that introduce the oxopropyl and carboxymethyl groups. One common method is the use of a protecting group strategy to selectively modify the amino and carboxyl groups of glycine, followed by the introduction of the oxopropyl group through a series of chemical reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, lacking the oxopropyl and carboxymethyl groups.
Alanine: Another amino acid with a different side chain structure.
Serine: Contains a hydroxyl group in its side chain, offering different reactivity.
Uniqueness
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other amino acids may not be suitable.
Properties
CAS No. |
65756-66-3 |
|---|---|
Molecular Formula |
C7H12N2O5 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-[(3-amino-3-oxopropyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c8-5(10)1-2-9(3-6(11)12)4-7(13)14/h1-4H2,(H2,8,10)(H,11,12)(H,13,14) |
InChI Key |
ALIOIMRELZMHLE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















